A Technical Guide to the Physicochemical Properties of 3-fluoro-D-tyrosine
A Technical Guide to the Physicochemical Properties of 3-fluoro-D-tyrosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-fluoro-D-tyrosine is a synthetic amino acid analog of D-tyrosine where a fluorine atom is substituted at the third position of the phenyl ring. This modification of the natural amino acid structure imparts unique physicochemical properties that make it a valuable tool in various research and clinical applications, most notably as a tracer in Positron Emission Tomography (PET) for tumor imaging.[1][2][3] This technical guide provides a comprehensive overview of the physicochemical properties of 3-fluoro-D-tyrosine, detailed experimental protocols for their determination, and insights into its primary biological application.
Physicochemical Properties
The introduction of a fluorine atom, the most electronegative element, into the tyrosine structure significantly influences its electronic properties, acidity, and interactions with biological systems. A summary of the key physicochemical properties of 3-fluoro-D-tyrosine and its related isomers is presented below.
Table 1: General Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | (2R)-2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid | [4] |
| CAS Number | 64024-06-2 | [4] |
| Molecular Formula | C₉H₁₀FNO₃ | [4][5] |
| Molecular Weight | 199.18 g/mol | [5] |
| Appearance | Pale-yellow to Yellow-brown Solid | [6] |
| Storage Temperature | 2-8 °C | [6] |
Table 2: Quantitative Physicochemical Data
| Property | 3-fluoro-D-tyrosine | 3-fluoro-L-tyrosine | 3-fluoro-DL-tyrosine | Notes |
| Melting Point (°C) | Not explicitly found | 280 (dec.) | 280 (dec.) | Decomposition indicates thermal instability at the melting point. |
| Solubility | Data not available | Soluble in water | Data not available | Expected to have similar aqueous solubility to the L-isomer due to its polar nature. |
| pKa | Not experimentally determined | Phenolic OH: ~7.2 | Not experimentally determined | The fluorine substitution lowers the pKa of the phenolic hydroxyl group compared to tyrosine (~10). Specific pKa values for the carboxyl and amino groups are not readily available but are expected to be in the typical range for amino acids (~2 and ~9-10, respectively). |
| LogP | Not experimentally determined | Not experimentally determined | -2.3 (XLogP3-AA) | The negative LogP value indicates that the molecule is hydrophilic. |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate characterization and application of 3-fluoro-D-tyrosine. Below are methodologies for determining key physicochemical properties and for its primary application in PET imaging.
Determination of pKa by UV-Visible Spectroscopy
The acidity of the phenolic hydroxyl group in 3-fluoro-D-tyrosine can be determined by monitoring the change in its UV-visible absorption spectrum as a function of pH.[7]
Protocol:
-
Sample Preparation: Prepare a stock solution of 3-fluoro-D-tyrosine in deionized water.
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).
-
Spectrophotometric Measurement:
-
For each pH value, add a small aliquot of the 3-fluoro-D-tyrosine stock solution to a cuvette containing the buffer solution to a final concentration in the micromolar range.
-
Record the UV-visible absorption spectrum (typically from 250 to 450 nm). The phenolate form of tyrosine has a characteristic absorbance maximum at a higher wavelength than the protonated form.
-
-
Data Analysis:
-
Plot the absorbance at the wavelength of maximal change against the pH.
-
Fit the data to the Henderson-Hasselbalch equation to determine the pKa value.[7]
-
Determination of Octanol-Water Partition Coefficient (LogP) by ¹⁹F NMR Spectroscopy
The lipophilicity of fluorinated compounds can be accurately measured using ¹⁹F NMR spectroscopy.[8]
Protocol:
-
Sample Preparation:
-
Dissolve a precisely weighed amount of 3-fluoro-D-tyrosine and a fluorinated reference compound in n-octanol.
-
Add an equal volume of water to create a biphasic system.
-
-
Equilibration:
-
Stir the mixture vigorously for several hours at a constant temperature (e.g., 25 °C) to ensure equilibrium is reached.
-
Allow the phases to separate completely overnight.[8]
-
-
NMR Analysis:
-
Carefully sample an aliquot from both the n-octanol and the water layers.
-
Acquire the ¹⁹F NMR spectrum for each sample.
-
-
Data Analysis:
-
Integrate the signals corresponding to 3-fluoro-D-tyrosine and the reference compound in both the n-octanol and water spectra.
-
The LogP value is calculated from the ratio of the integrals in the two phases, corrected for the known LogP of the reference compound.[8]
-
Synthesis and Purification of [¹⁸F]-3-fluoro-D-tyrosine for PET Imaging
The radiosynthesis of [¹⁸F]-labeled 3-fluoro-D-tyrosine is a critical step for its use as a PET tracer.
Protocol:
-
Radiolabeling: The synthesis is typically achieved via electrophilic fluorination of a suitable precursor of D-tyrosine using [¹⁸F]F₂ gas or other reactive [¹⁸F]fluorinating agents.
-
Purification: The crude reaction mixture is purified using High-Performance Liquid Chromatography (HPLC) to isolate the [¹⁸F]-3-fluoro-D-tyrosine from unreacted precursors and byproducts.
-
Quality Control: The radiochemical purity and specific activity of the final product are determined by analytical HPLC and a dose calibrator, respectively.
Biological Application: PET Imaging of Tumors
The primary application of 3-fluoro-D-tyrosine, particularly its radiolabeled form [¹⁸F]-3-fluoro-D-tyrosine, is in the field of oncology for the imaging of tumors using Positron Emission Tomography (PET).
Mechanism of Cellular Uptake
Tumor cells often exhibit a higher rate of amino acid metabolism compared to normal cells. [¹⁸F]-3-fluoro-D-tyrosine is transported into cancer cells primarily through the L-type amino acid transporter 1 (LAT1), which is overexpressed in many types of cancers.[1][9][10] This selective uptake allows for the visualization of tumors with high contrast.
Preclinical PET Imaging Workflow
A typical experimental workflow for evaluating [¹⁸F]-3-fluoro-D-tyrosine in a preclinical tumor model is outlined below.
References
- 1. L-3-[18F]-Fluoro-α-Methyl Tyrosine as a PET Tracer for Tumor Diagnosis: A Systematic Review from Mechanisms to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. L-3-[18F]-Fluoro-α-Methyl Tyrosine as a PET Tracer for Tumor Diagnosis: A Systematic Review from Mechanisms to Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. 3-fluoro-DL-tyrosine | C9H10FNO3 | CID 92100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-FLUORO-D-TYROSINE | 64024-06-2 [sigmaaldrich.com]
- 7. Site-specific incorporation of 3-nitrotyrosine as a probe of pKa perturbation of redox-active tyrosines in ribonucleotide reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Specific transport of 3-fluoro-l-α-methyl-tyrosine by LAT1 explains its specificity to malignant tumors in imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Transport of 3-fluoro-L-α-methyl-tyrosine by tumor-upregulated L-type amino acid transporter 1: a cause of the tumor uptake in PET - PubMed [pubmed.ncbi.nlm.nih.gov]
